1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Description
Properties
IUPAC Name |
[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS.HI/c16-15(17)21-13-9-19(12-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18;/h1-2,5-6,9H,3-4,7-8,10H2,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBUVONTIGMHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole at N-1 Position
The indole nucleus is alkylated at the nitrogen (N-1) with a 2-oxo-2-pyrrolidin-1-ylethyl halide or equivalent electrophile to form 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole . This step often employs:
Formation of Hydroiodide Salt
The final compound is converted into its hydroiodide salt by reaction with hydroiodic acid (HI) in an appropriate solvent, such as ethanol or acetonitrile, under mild conditions.
This salt formation enhances the compound's stability, solubility, and handling properties.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-alkylation of indole | 2-oxo-2-pyrrolidin-1-ylethyl bromide, K2CO3 | DMF or DMSO | 50–80 °C | 6–12 hours | 70–85 | Anhydrous conditions improve yield |
| Imidothiocarbamate introduction | Imidothiocarbamoyl chloride or thiourea derivative | Dichloromethane | 0–25 °C | 2–6 hours | 60–75 | Use of base (e.g., triethylamine) recommended |
| Hydroiodide salt formation | Hydroiodic acid (HI, 57% aqueous) | Ethanol or MeCN | 0–25 °C | 1–3 hours | Quantitative | Controlled addition to avoid decomposition |
Research Findings and Optimization Insights
Base selection for the N-alkylation step significantly affects the conversion rate; sodium hydride provides faster reaction but requires strict moisture exclusion, while potassium carbonate offers milder conditions.
Solvent choice influences both yield and purity; polar aprotic solvents favor alkylation, while chlorinated solvents are preferred for imidothiocarbamate installation due to better solubility of reagents.
Temperature control is critical during imidothiocarbamate introduction to prevent side reactions such as polymerization or decomposition of sensitive intermediates.
The hydroiodide salt formation is typically straightforward but requires careful stoichiometric control and temperature regulation to ensure complete salt formation without degradation.
Purification is commonly achieved by recrystallization from ethanol or ethyl acetate mixtures, yielding analytically pure hydroiodide salt.
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents/Intermediates | Critical Parameters | Outcome |
|---|---|---|---|
| 1. N-Alkylation of Indole | 1H-indole, 2-oxo-2-pyrrolidin-1-ylethyl bromide | Base (K2CO3/NaH), DMF, 50–80 °C | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole |
| 2. Imidothiocarbamate Functionalization | Imidothiocarbamoyl chloride, base, DCM | 0–25 °C, 2–6 h | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate |
| 3. Hydroiodide Salt Formation | Hydroiodic acid, ethanol/acetonitrile | 0–25 °C, 1–3 h | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide |
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Overview
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound with significant potential across various fields of scientific research. Its unique chemical structure, which includes a pyrrolidine ring, an indole moiety, and an imidothiocarbamate group, contributes to its diverse applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new chemical entities that can exhibit novel properties.
Biology
This compound is being investigated as a biochemical probe due to its ability to interact with various biological targets. Its interactions can provide insights into molecular mechanisms and pathways in biological systems.
Medicine
Research has highlighted its potential therapeutic properties, particularly in:
- Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- Antimicrobial Properties : There is ongoing research into its effectiveness against various pathogens.
Case Studies
- Anticancer Research : In vitro studies have shown that the compound exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound for drug development.
- Antimicrobial Activity : Preliminary studies indicate that it possesses activity against Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.
Industry
In industrial applications, this compound is utilized in developing novel materials and catalysts due to its unique chemical characteristics. Its ability to facilitate specific reactions makes it valuable in synthetic chemistry.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1H-indol-3-yl imidothiocarbamate hydroiodide derivatives. Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
*Note: Exact molecular data for the target compound is inferred based on structural analogs.
Key Structural and Functional Differences
This contrasts with benzyl derivatives (e.g., methyl or chloro-substituted analogs), which are more lipophilic .
Biological Activity Insights: While direct data on the target compound is unavailable, structurally related 1H-indol-3-yl derivatives exhibit antifungal activity against Candida spp. and Aspergillus niger. For example, compound 3c (a 1H-indol-3-yl derivative) showed fungicidal activity at 0.250–1 mg/mL and synergism with fluconazole .
Synthetic and Commercial Relevance :
Biological Activity
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and research findings.
- IUPAC Name : [1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl] carbamimidothioate; hydroiodide
- CAS Number : 1396784-12-5
- Molecular Formula : C15H18N4OS·HI
- Molecular Weight : 430.3 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The unique structure comprising a pyrrolidine ring, an indole moiety, and an imidothiocarbamate group allows for diverse interactions leading to various biological effects.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
These results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.95 | |
| Escherichia coli | 3.50 |
The compound's ability to inhibit bacterial growth indicates its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory effects. Notably, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Table 3: Enzyme Inhibition Data
These findings highlight the compound's potential as a therapeutic agent targeting multiple mechanisms involved in cancer biology.
Case Studies
Several studies have explored the biological effects of this compound in vivo and in vitro:
- Study on Melanoma Cells : A study demonstrated that treatment with the compound significantly reduced tumor size in A2058 melanoma xenografts in mice, indicating strong anticancer efficacy.
- Antimicrobial Efficacy : Another investigation reported that the compound effectively reduced bacterial load in infected mice models, showcasing its potential for treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide?
- Methodological Answer : The synthesis typically involves multi-step reactions targeting the indole and pyrrolidinone moieties. For example, a reflux method in acetic acid with sodium acetate as a catalyst can facilitate condensation between 3-formylindole derivatives and thiocarbamate precursors. Key intermediates (e.g., 2-oxo-pyrrolidin-1-yl ethyl groups) are synthesized via nucleophilic substitution or coupling reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures product isolation. Reaction progress should be monitored using TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- ¹H/¹³C NMR : To verify indole C3 substitution, pyrrolidinone carbonyl signals (~170–175 ppm), and hydroiodide counterion integration .
- FT-IR : Confirm thiocarbamate C=S (1050–1250 cm⁻¹) and indole N-H (3400 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-I]⁺) with <3 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, especially for hydroiodide salt formation .
Q. How can researchers ensure compound purity and stability during storage?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .
- Stability : Store lyophilized solid at –20°C under argon. For solutions, use anhydrous DMSO (stored at –80°C) to prevent hydrolysis of the imidothiocarbamate group .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?
- Methodological Answer : Chiral resolution techniques are essential for intermediates with multiple stereocenters (e.g., pyrrolidinone derivatives):
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
- X-ray Diffraction : Assign absolute configuration via crystallographic data (e.g., Flack parameter) .
Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer : Adapt a tiered approach:
- Phase 1 (Lab) : Determine hydrolysis kinetics (pH 4–9 buffers, 25–50°C) and photodegradation (UV light, λ=254 nm). Analyze metabolites via LC-QTOF-MS .
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound. Monitor mineralization (¹⁴CO₂ trapping) and bound residues .
- Phase 3 (Toxicity) : Use Daphnia magna (OECD 202) and Vibrio fischeri (Microtox®) assays for acute/chronic toxicity profiling .
Q. How should researchers address contradictions in bioactivity data across assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (n=6) with strict controls (e.g., DMSO vehicle ≤0.1%). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
- Target Engagement Studies : Confirm mechanism via SPR (binding affinity) or cellular thermal shift assays (CETSA) .
- Orthogonal Assays : Cross-validate antioxidant activity using DPPH radical scavenging and FRAP assays to rule out interference from iodide counterions .
Q. What strategies optimize analytical method development for this compound?
- Methodological Answer :
- Column Screening : Test C18, phenyl, and HILIC columns with varied mobile phases (e.g., ammonium formate vs. TFA) to maximize resolution .
- Reference Standards : Use certified impurities (e.g., 2-oxopyrrolidin-1-yl analogs) to validate specificity and sensitivity .
- Forced Degradation : Stress samples under heat (60°C), light (1.2 million lux-hours), and acidic/oxidative conditions to identify degradation pathways .
Key Methodological Considerations
- Stereoselective Synthesis : Prioritize asymmetric catalysis (e.g., Evans auxiliaries) for chiral centers to reduce racemization risks .
- Environmental Persistence : Include QSAR modeling to predict logP and BCF values, guiding ecotoxicity study design .
- Data Reproducibility : Adhere to FAIR principles by depositing raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
